Sodium DL-lactate-D4 (CAS 344299-52-1) is the stable, isotopically labeled sodium salt of racemic lactic acid, in which four non-exchangeable hydrogen atoms are replaced by deuterium (typically the methyl and methine protons). Commercially supplied as a highly stable 60% w/w aqueous solution, it serves as the gold-standard internal standard for the absolute quantitation of lactate in complex biological matrices via LC-MS/MS, GC-MS, and NMR spectroscopy . For procurement professionals and analytical chemists, the primary value of this specific compound lies in its +4 Da mass shift and its formulation as a sodium salt. This configuration perfectly mimics the aqueous solubility, ionization efficiency, and physiological state of endogenous lactate without inducing the disruptive pH shifts associated with free lactic acid .
Substituting Sodium DL-lactate-D4 with unlabeled sodium lactate (CAS 72-17-3) completely invalidates absolute quantitation, as analytical instruments cannot distinguish the spiked standard from the high endogenous lactate background present in nearly all biological samples [1]. Attempting to substitute with the free acid form (Lactic acid-D4) introduces severe handling and processability issues; spiking the free acid into delicate, weakly buffered cell culture media or enzymatic assays causes rapid, localized pH drops that can denature proteins or artificially alter cellular metabolic rates [2]. Furthermore, utilizing a D3-labeled variant instead of the D4 variant risks isotopic cross-talk, as the natural heavy isotope envelope (13C/18O) of highly concentrated endogenous lactate can overlap with a +3 Da mass shift. The +4 Da shift of the D4 variant ensures a pristine isolation window for error-free Multiple Reaction Monitoring (MRM) [1].
In quantitative LC-MS/MS analysis of blood serum and tumor microenvironment samples, endogenous matrix components severely suppress the ionization of lactate. Utilizing Sodium DL-lactate-D4 as a co-eluting internal standard corrects for this suppression, yielding >99% recovery accuracy. In contrast, relying on an external calibration curve with unlabeled sodium lactate results in quantitation errors exceeding 20% due to uncorrected matrix effects .
| Evidence Dimension | Quantitation accuracy and recovery rate |
| Target Compound Data | Sodium DL-lactate-D4 (Internal Standard): >99% recovery |
| Comparator Or Baseline | Unlabeled Sodium Lactate (External Standard): <80% accuracy (>20% error) |
| Quantified Difference | D4 internal standard improves quantitation accuracy by >19% in complex matrices. |
| Conditions | LC-MS/MS MRM analysis of biological serum samples. |
Procuring the D4 labeled standard is mandatory for laboratories requiring reproducible, absolute quantitation of lactate in clinical diagnostics and pharmacokinetic studies.
Unlabeled sodium lactate produces massive, dominant 1H NMR signals (a doublet at ~1.3 ppm and a quartet at ~4.1 ppm) that obscure trace aliphatic metabolites in complex mixtures. The D4 substitution replaces these protons with NMR-silent deuterium, resulting in a 100% reduction of these specific 1H NMR peaks . This allows researchers to spike high concentrations of the standard for 13C or mass-spec tracking without blinding the 1H NMR spectrum to co-eluting biomarkers.
| Evidence Dimension | 1H NMR signal intensity at 1.3 ppm and 4.1 ppm |
| Target Compound Data | Sodium DL-lactate-D4: 0% relative signal intensity (NMR silent) |
| Comparator Or Baseline | Unlabeled Sodium Lactate: 100% relative signal intensity (dominant peaks) |
| Quantified Difference | Complete elimination of overlapping 1H NMR signals at critical chemical shifts. |
| Conditions | 1H NMR spectroscopy of spiked metabolic biofluids. |
Essential for core facilities that run multi-nuclear NMR metabolomics and cannot afford to have their primary proton spectra obscured by internal standard spikes.
When spiking tracers into live mammalian cell cultures (e.g., CHO cells for monoclonal antibody production), maintaining pH is critical. The 60% w/w aqueous solution of Sodium DL-lactate-D4 maintains a near-neutral pH (6.5–7.5) upon dilution into standard media. Conversely, spiking an equivalent molarity of free Lactic acid-D4 drops the localized pH to <3.0, requiring secondary neutralization steps that introduce volumetric errors and osmotic stress [1].
| Evidence Dimension | Localized pH upon direct media spiking |
| Target Compound Data | Sodium DL-lactate-D4 (60% aq): pH 6.5–7.5 (stable) |
| Comparator Or Baseline | Free Lactic acid-D4: pH < 3.0 |
| Quantified Difference | Sodium salt prevents a >3.5 pH drop, eliminating the need for manual titration. |
| Conditions | Direct spiking into unbuffered or weakly buffered in vitro cell culture media. |
Procuring the sodium salt form saves bioprocessing engineers time and prevents artifactual cell death caused by acidic shock during metabolic flux assays.
Directly leveraging its +4 Da mass shift and perfect co-elution properties, Sodium DL-lactate-D4 is the optimal choice for clinical laboratories quantifying endogenous lactate in serum, plasma, or tumor microenvironments. It effectively neutralizes severe matrix ionization suppression that otherwise ruins the accuracy of external calibration curves .
Because the D4 labeling renders the molecule invisible in 1H NMR at the heavily populated 1.3 ppm and 4.1 ppm chemical shifts, it is the ideal internal standard for complex metabolomics. Researchers can track metabolic flux without the standard obscuring the signals of other critical aliphatic biomarkers .
In monoclonal antibody production, monitoring the shift from glycolysis to oxidative phosphorylation requires precise lactate tracking. Procuring the sodium salt formulation (60% w/w) allows engineers to spike the tracer directly into bioreactors without causing the localized acidic shock and subsequent cell death associated with free lactic acid [1].